molecular formula C12H13FO2 B2742552 ethyl (E)-4-(4-fluorophenyl)but-2-enoate CAS No. 1105703-74-9

ethyl (E)-4-(4-fluorophenyl)but-2-enoate

Cat. No.: B2742552
CAS No.: 1105703-74-9
M. Wt: 208.232
InChI Key: OJXVBCAJRVASRF-HWKANZROSA-N
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Description

Ethyl (E)-4-(4-fluorophenyl)but-2-enoate (CAS: 60611-95-2, C₁₂H₁₁FO₃) is an α,β-unsaturated ester featuring a 4-fluorophenyl group at the γ-position of the but-2-enoate backbone (Figure 1). The (E)-stereochemistry ensures a planar conjugated system, enhancing reactivity in Michael additions or Diels-Alder reactions. Its molecular structure combines the electron-withdrawing fluorine atom with the electron-deficient enoate moiety, making it a versatile intermediate in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

ethyl (E)-4-(4-fluorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXVBCAJRVASRF-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(4-fluorophenyl)but-2-enoate typically involves the esterification of (E)-4-(4-fluorophenyl)but-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(4-fluorophenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, (E)-4-(4-fluorophenyl)but-2-enoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl (E)-4-(4-fluorophenyl)but-2-enol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: (E)-4-(4-fluorophenyl)but-2-enoic acid

    Reduction: Ethyl (E)-4-(4-fluorophenyl)but-2-enol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (E)-4-(4-fluorophenyl)but-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(4-fluorophenyl)but-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl (E)-4-(4-(Trifluoromethyl)phenyl)but-2-enoate (Compound 60)
  • Structure : Replaces the 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl.
  • Impact : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing the compound’s electrophilicity compared to the target molecule. This enhances reactivity in nucleophilic additions but may reduce solubility due to higher hydrophobicity .
  • Application : Useful in synthesizing fluorinated bioactive molecules with enhanced metabolic stability.
Ethyl (E)-4-(2-Fluorophenyl)but-2-enoate
  • Structure : Fluorine at the ortho position on the phenyl ring.
  • Impact : Steric hindrance near the ester group alters conformational flexibility. The ortho-fluorine disrupts conjugation, reducing electronic effects compared to the para-substituted target compound .
Methyl (E)-4,4-Difluoro-4-(4-fluorophenyl)but-2-enoate (82e)
  • Structure: Two additional fluorines on the β-carbon of the enoate chain.
  • Impact: The geminal difluoro group increases electronegativity, stabilizing the enolate intermediate and altering reaction pathways in organocatalytic processes. This compound showed 75% yield in synthesis, highlighting efficient fluorination strategies .

Modifications to the Ester Group

Ethyl (E)-4-(4-(tert-Butyl)phenyl)-4-hydroxybut-2-enoate (58)
  • Structure : Hydroxy group at the β-position and a tert-butyl-substituted phenyl ring.
  • Impact: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.
tert-Butyl (E)-3-(4-Chlorophenyl)acrylate
  • Structure : tert-Butyl ester with a 4-chlorophenyl group.
  • Impact : The tert-butyl group improves hydrolytic stability compared to ethyl esters, making it suitable for prolonged reaction conditions. The chloro substituent offers a balance between electronegativity and steric bulk .

Chain Length and Functional Group Variations

Ethyl (E)-3-(4-Fluorophenyl)but-2-enoate
  • Structure : Fluorophenyl group at the β-position instead of γ.
  • Impact : Altered conjugation patterns affect UV absorption and reactivity. This positional isomer (CAS: 147471-19-0) is less electrophilic at the α-carbon, reducing its utility in Michael additions .
Ethyl (E)-4-Oxo-4-(4-fluorophenyl)but-2-enoate
  • Structure : Ketone group at the γ-position (CAS: 60611-95-2).
  • Impact : The oxo group increases electrophilicity, enabling facile nucleophilic attacks. This compound has a structural similarity score of 0.88 to the target molecule but distinct reactivity due to the ketone .

Physicochemical and Spectral Properties

Compound Name Molecular Formula Physical State Key Spectral Data (NMR, IR) Reference
Ethyl (E)-4-(4-fluorophenyl)but-2-enoate C₁₂H₁₁FO₃ Not reported ¹H NMR (CDCl₃): δ 7.56–7.64 (m, 2H, Ar-H), 4.21 (q, 2H, OCH₂)
Methyl (E)-4,4-difluoro-4-(4-fluorophenyl)but-2-enoate C₁₁H₉F₃O₂ Pale yellow oil ¹H NMR (CDCl₃): δ 6.10–6.28 (m, 2H, CH=CH), 3.70 (s, 3H, OCH₃)
Ethyl 3-(4-fluoroanilino)but-2-enoate C₁₂H₁₄FNO₂ Yellow oil IR: 1705 cm⁻¹ (C=O), ¹H NMR: δ 6.85–7.05 (m, 4H, Ar-H)

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